The provided abstracts discuss several nucleoside reverse transcriptase inhibitor (NRTI) analogs with structural similarities to the target compound. These analogs often contain a pyrimidine or triazole ring system, similar to 1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione. They are being investigated for their potential as anti-cancer drugs, particularly against prostate cancer. []
Although a specific synthesis method for 1-{[1-benzyl-3-(tetrahydro-2H-pyran-4-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione is not described in the abstracts, we can speculate on potential synthetic routes based on the structures of similar NRTI analogs. These routes might involve reacting substituted pyrimidine and triazole intermediates, followed by the introduction of the benzyl and tetrahydro-2H-pyran-4-yl substituents. []
The abstracts highlight that related NRTI analogs function by targeting specific proteins involved in prostate cancer progression and metastasis, such as aPKC-ι and ζ. [] These proteins are involved in various cellular processes, including cell growth, survival, and migration. By inhibiting these proteins, these analogs may induce apoptosis (programmed cell death) and pyroptosis (inflammatory cell death) in prostate cancer cells. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8